molecular formula C21H26N4O2 B4449399 N-(3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}phenyl)-3-methylbutanamide

N-(3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}phenyl)-3-methylbutanamide

Cat. No.: B4449399
M. Wt: 366.5 g/mol
InChI Key: WKWMKVZMDYXFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}phenyl)-3-methylbutanamide is a benzimidazole-derived amide compound featuring a 1,3-dimethyl-2-oxo-benzimidazole core linked via a methylamino-phenyl group to a 3-methylbutanamide moiety.

Properties

IUPAC Name

N-[3-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14(2)10-20(26)23-17-7-5-6-16(12-17)22-13-15-8-9-18-19(11-15)25(4)21(27)24(18)3/h5-9,11-12,14,22H,10,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWMKVZMDYXFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Oxo-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanamide (CAS: 26576-46-5)

  • Structure: Shares the benzimidazolone core and a butanamide side chain but lacks the methylamino-phenyl linker and 1,3-dimethyl substitutions .
  • Molecular Properties :
    • Formula: C₁₁H₁₁N₃O₃
    • Molar Mass: 233.22 g/mol
  • Synthesis: Likely involves condensation of benzimidazolone precursors with 3-oxobutanoyl chloride.
  • Applications : Serves as a precursor for metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .

2-[2-[4-Chloro-2-(trifluoromethyl)phenyl]diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide

  • Structure : Features a diazenyl group and a 4-chloro-2-(trifluoromethyl)phenyl substituent, enhancing hydrophobicity and electron-withdrawing effects compared to the target compound .
  • Key Differences :
    • The diazenyl group may confer photostability or redox activity.
    • Trifluoromethyl and chloro substituents increase metabolic resistance.
  • Potential Use: As a dye or photosensitizer due to the diazenyl moiety .

N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]-3,3-dimethylbutanamide (CAS: 1212078-57-3)

  • Structure : Contains a benzimidazole core linked to a phenylethyl group and a branched 3,3-dimethylbutanamide.
  • Comparison :
    • The phenylethyl group may enhance binding to hydrophobic pockets in enzymes.
    • Branched dimethylbutanamide could alter solubility and bioavailability .
  • Applications : Likely explored in kinase inhibition or GPCR modulation.

(Z)-N-Methyl-3-(2-phenylhydrazono)butanamide

  • Structure: A simpler butanamide derivative with a phenylhydrazono group.
  • Synthesis : Prepared via condensation of N-methyl-3-oxobutanamide with phenylhydrazine .
  • Relevance : Demonstrates the versatility of butanamide intermediates in constructing heterocyclic systems (e.g., pyrazoles) .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Applications/Notes
N-(3-{[(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyl]amino}phenyl)-3-methylbutanamide Benzimidazolone 1,3-Dimethyl, methylamino-phenyl, 3-methylbutanamide Not provided Not provided Hypothesized enzyme inhibition
3-Oxo-N-(2-oxo-benzimidazol-5-yl)butanamide Benzimidazolone Unsubstituted, butanamide C₁₁H₁₁N₃O₃ 233.22 C–H functionalization precursor
2-[2-[4-Chloro-2-(trifluoromethyl)phenyl]diazenyl]-3-oxobutanamide Benzimidazolone Diazenyl, 4-Cl-2-CF₃-phenyl C₁₇H₁₂ClF₃N₄O₂ 396.75 Photodynamic/therapeutic agents
N-[(1S)-1-(Benzimidazol-2-yl)-2-phenylethyl]-3,3-dimethylbutanamide Benzimidazole Phenylethyl, 3,3-dimethylbutanamide C₂₂H₂₆N₄O 378.47 Kinase inhibitor candidates
(Z)-N-Methyl-3-(phenylhydrazono)butanamide Butanamide Phenylhydrazono, N-methyl C₁₁H₁₃N₃O 203.24 Pyrazole synthesis intermediate

Research Findings and Functional Insights

  • Benzimidazole Core : The 1,3-dimethyl-2-oxo-benzimidazole in the target compound may enhance binding affinity to ATP pockets in kinases compared to unsubstituted analogs .
  • Amide Linkers : The 3-methylbutanamide group balances lipophilicity and solubility, contrasting with branched (e.g., 3,3-dimethyl) or electron-deficient (e.g., trifluoromethyl) variants in analogs .
  • Synthetic Accessibility: Compounds like (Z)-N-methyl-3-(phenylhydrazono)butanamide highlight the utility of conventional condensation methods, which may apply to the target compound’s synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}phenyl)-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}phenyl)-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.